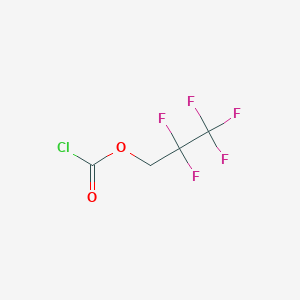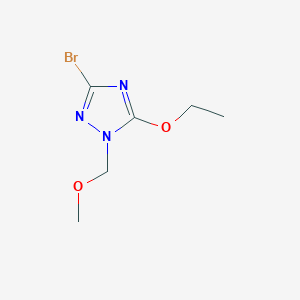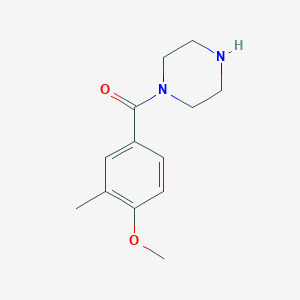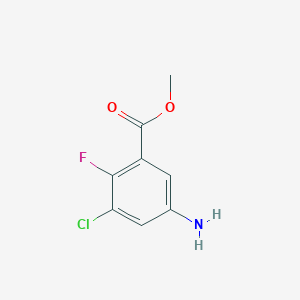
1-(4-Bromo-2-isobutoxyphenyl)-ethanone
Overview
Description
1-(4-Bromo-2-isobutoxyphenyl)-ethanone, also known as 4-Bromo-2-isobutoxyphenyl ethanone or BIBPE, is an organic compound with a molecular formula of C10H11BrO2. It is a colorless, crystalline solid with a melting point of approximately 110°C. BIBPE is a member of the class of compounds known as phenyl ethanones, which are derivatives of phenyl ethanoic acid. BIBPE has been used in a variety of scientific research applications, including as a reagent for organic synthesis and as a catalyst in a range of reactions.
Scientific Research Applications
BIBPE has been used in a variety of scientific research applications, including as a reagent for organic synthesis and as a catalyst in a range of reactions. BIBPE has been used as a reagent in the synthesis of a variety of compounds, including aryl ethers, amines, and aryl sulfonamides. BIBPE has also been used as a catalyst in the synthesis of aryl ethers, aryl sulfonamides, and other compounds. BIBPE has been used in the synthesis of a variety of pharmaceuticals, including antibiotics and antifungal agents.
Mechanism of Action
BIBPE acts as a catalyst in organic reactions by forming a complex with the reactants. The complex then undergoes a series of reactions, resulting in the formation of the desired product. BIBPE is able to catalyze a variety of reactions, including the formation of aryl ethers, amines, and aryl sulfonamides.
Biochemical and Physiological Effects
BIBPE has been used in a variety of scientific research applications, but its effects on biochemical and physiological processes are not well understood. BIBPE has been shown to have some antioxidant properties, but its effects on other biochemical and physiological processes are not known.
Advantages and Limitations for Lab Experiments
BIBPE has several advantages for use in laboratory experiments. It is relatively stable and can be stored for extended periods of time without degradation. BIBPE is also relatively non-toxic and has low reactivity, making it safe to handle and store. However, BIBPE is sensitive to light and air, so it should be stored in a dark, airtight container.
Future Directions
In the future, BIBPE could be used in the development of new pharmaceuticals, as it has been shown to have some antioxidant properties. BIBPE could also be used in the development of new catalysts for organic synthesis, as it has been shown to be an effective catalyst for a variety of reactions. Additionally, BIBPE could be further studied to understand its biochemical and physiological effects, as well as its potential applications in other areas of scientific research.
Properties
IUPAC Name |
1-[4-bromo-2-(2-methylpropoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSOLRZAJVSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1-(2-methoxyethyl)-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471683.png)
![methyl({[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1471684.png)
![[1-(3-Fluoropropyl)piperidin-4-yl]-methanol](/img/structure/B1471686.png)


![3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline](/img/structure/B1471690.png)
![1-[(Ethylamino)methyl]cyclobutan-1-amine](/img/structure/B1471691.png)
![[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1471693.png)



